molecular formula C9H6FN3O2 B11814382 3-(2-Fluorophenyl)-4-nitro-1H-pyrazole

3-(2-Fluorophenyl)-4-nitro-1H-pyrazole

Cat. No.: B11814382
M. Wt: 207.16 g/mol
InChI Key: LBCPKWOGQZNRET-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4-nitro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 2-fluorophenyl group at the 3-position and a nitro group at the 4-position

Preparation Methods

The synthesis of 3-(2-Fluorophenyl)-4-nitro-1H-pyrazole typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable nitrating agent to introduce the nitro group at the 4-position of the pyrazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2-Fluorophenyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. Major products formed from these reactions include amino-substituted pyrazoles and other heterocyclic derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmacophore for the development of new drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The fluorophenyl group may enhance the compound’s binding affinity to its targets, contributing to its overall activity.

Comparison with Similar Compounds

Similar compounds to 3-(2-Fluorophenyl)-4-nitro-1H-pyrazole include other fluorophenyl-substituted pyrazoles and nitro-substituted heterocycles. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, 2-Fluorodeschloroketamine is a related compound with a fluorophenyl group, but it has different pharmacological properties and applications .

Properties

IUPAC Name

5-(2-fluorophenyl)-4-nitro-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-7-4-2-1-3-6(7)9-8(13(14)15)5-11-12-9/h1-5H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCPKWOGQZNRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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